Cyclopropyl(4-methoxy-3-methylphenyl)methanone
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Overview
Description
Cyclopropyl(4-methoxy-3-methylphenyl)methanone is a chemical compound with the molecular formula C12H14O2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of Cyclopropyl(4-methoxy-3-methylphenyl)methanone consists of a cyclopropyl group attached to a methanone group, which is further connected to a 4-methoxy-3-methylphenyl group . The exact 3D structure could be viewed using specific software .Physical And Chemical Properties Analysis
Cyclopropyl(4-methoxy-3-methylphenyl)methanone is a liquid at room temperature . It has a molecular weight of 190.24 .Scientific Research Applications
Anticancer Potential
Research indicates that derivatives similar to Cyclopropyl(4-methoxy-3-methylphenyl)methanone exhibit significant anticancer activities. For instance, a study on (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), a compound related to the phenstatin family, demonstrated potent cytotoxicity across various tumor cell lines. PHT was found to inhibit tubulin polymerization, induce G2/M cell cycle arrest, and trigger apoptosis in human leukemia cells. This suggests that Cyclopropyl(4-methoxy-3-methylphenyl)methanone could potentially be explored for its anticancer properties, leveraging similar mechanisms of action (Magalhães et al., 2013).
Organic Synthesis and Chemical Reactions
Cyclopropyl derivatives have been utilized in various synthetic applications, demonstrating the versatility of these compounds in organic chemistry. Studies have shown that cyclopropyl groups can influence the reactivity and selectivity of chemical reactions. For example, research on short-lived 1,5-biradicals formed from triplet 1-alkoxy-9,10-anthraquinones explored the lifetimes and reaction pathways of these biradicals, highlighting the role of cyclopropyl groups in determining the outcomes of photoexcited states (Smart et al., 1997).
Antimicrobial and Antitubercular Activities
Compounds with cyclopropyl moieties have also shown promise in the development of antimicrobial and antitubercular agents. An efficient synthesis of phenyl cyclopropyl methanones led to the identification of compounds with significant anti-tubercular activities against Mycobacterium tuberculosis H37Rv in vitro. These compounds displayed minimum inhibitory concentrations (MICs) in a low microgram per milliliter range, suggesting that Cyclopropyl(4-methoxy-3-methylphenyl)methanone and its derivatives could be potent candidates for developing new antitubercular therapies (Dwivedi et al., 2005).
Photovoltaic Applications
In the field of organic electronics, cyclopropyl derivatives have been investigated for their potential in organic thin-film solar cells. A study synthesizing diarylmethanofullerene derivatives, which include cyclopropyl rings substituted with electron-withdrawing and -donating groups, explored their suitability as electron-acceptor materials in photovoltaic cells. These compounds exhibited less negative first reduction potentials compared to commonly used acceptors, indicating their potential to enhance the efficiency and solubility of organic photovoltaics (Sukeguchi et al., 2009).
Safety And Hazards
properties
IUPAC Name |
cyclopropyl-(4-methoxy-3-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-7-10(5-6-11(8)14-2)12(13)9-3-4-9/h5-7,9H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKFTRCGBGYWQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2CC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(4-methoxy-3-methylphenyl)methanone |
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